molecular formula C29H30BrNO6 B388899 2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B388899
M. Wt: 568.5g/mol
InChI Key: QAITUAFBLRIOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the bromo-benzodioxol and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with isobutyl alcohol. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied. For example, if the compound has antimicrobial properties, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production.

Comparison with Similar Compounds

Compared to other similar compounds, 2-METHYLPROPYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include:

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Benzodioxole derivatives: Studied for their antimicrobial and antioxidant activities.

    Methoxyphenyl derivatives: Investigated for their anti-inflammatory and analgesic effects.

Properties

Molecular Formula

C29H30BrNO6

Molecular Weight

568.5g/mol

IUPAC Name

2-methylpropyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H30BrNO6/c1-15(2)13-35-29(33)26-16(3)31-22-9-18(17-5-7-19(34-4)8-6-17)10-23(32)28(22)27(26)20-11-24-25(12-21(20)30)37-14-36-24/h5-8,11-12,15,18,27,31H,9-10,13-14H2,1-4H3

InChI Key

QAITUAFBLRIOCC-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4Br)OCO5)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4Br)OCO5)C(=O)OCC(C)C

Origin of Product

United States

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